molecular formula C9H7ClN2O B1348959 2-chloro-N-(3-cyanophenyl)acetamide CAS No. 218288-43-8

2-chloro-N-(3-cyanophenyl)acetamide

Cat. No. B1348959
CAS RN: 218288-43-8
M. Wt: 194.62 g/mol
InChI Key: SSCHGFNXYGVLSG-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyanophenyl)acetamide, also known as 3-cyano-4-chlorobenzoyl chloride, is an important intermediate in the synthesis of a variety of compounds. This compound is used in a wide range of scientific and industrial applications, from pharmaceutical synthesis to the manufacture of dyes and pigments.

Scientific Research Applications

Metabolism Studies

  • In Vitro Metabolism by Human Liver Microsomes : Studies like those by Coleman et al. (1999) and (2000) have explored the metabolism of chloroacetamide herbicides, which are structurally related to 2-chloro-N-(3-cyanophenyl)acetamide. These studies provide insight into the metabolism of these compounds by human liver microsomes, emphasizing the role of specific cytochrome P450 isoforms in this process (Coleman et al., 1999); (Coleman et al., 2000).

  • Comparative Metabolism in Human and Rat Liver Microsomes : Further research by Coleman et al. (2000) contrasts the metabolism of chloroacetamide herbicides in human and rat liver microsomes, revealing differences in the metabolic pathways between species (Coleman et al., 2000).

Synthesis and Structural Analysis

  • Synthesis of Chloroacetanilide Herbicides : Research by Latli and Casida (1995) on the synthesis of chloroacetanilide herbicides, a category to which this compound belongs, provides insights into the chemical processes used for their production (Latli & Casida, 1995).

  • Crystal Structure Analysis : Davis and Healy (2010) conducted a study to understand the crystal structure of a compound structurally similar to this compound. Such studies help in understanding the molecular geometry and intermolecular interactions of related compounds (Davis & Healy, 2010).

Biological Activities and Applications

  • Antimalarial Activity : Werbel et al. (1986) explored the antimalarial activity of compounds structurally related to this compound, highlighting the potential medical applications of such compounds (Werbel et al., 1986).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : Research by Rani et al. (2014) investigated the potential of acetamide derivatives, similar to this compound, as anticancer, anti-inflammatory, and analgesic agents, showcasing their therapeutic potential (Rani et al., 2014).

  • Antibacterial Potential : Cordeiro et al. (2020) evaluated the antibacterial activity of a molecule structurally akin to this compound against Klebsiella pneumoniae, indicating the potential use of such compounds in developing new antibiotics (Cordeiro et al., 2020).

  • Pesticide Residue Analysis : Nortrup's (1997) study on the determination of residues of chloroacetamide herbicides in crops provides a basis for understanding the environmental and agricultural implications of such compounds (Nortrup, 1997).

properties

IUPAC Name

2-chloro-N-(3-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-2-7(4-8)6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCHGFNXYGVLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352824
Record name 2-chloro-N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218288-43-8
Record name 2-chloro-N-(3-cyanophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(3-cyanophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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